

Biological Activity of Nitrophenoxy Phenyl Pyrazole Compounds

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Compound of Interest

Compound Name: *3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole*

Cat. No.: *B8288596*

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Executive Summary & Chemical Identity

Nitrophenoxy phenyl pyrazoles represent a specialized class of bioactive heterocycles primarily utilized in agrochemistry as Protoporphyrinogen Oxidase (PPO) inhibitors. While their core phenyl-pyrazole scaffold is a "privileged structure" in pharmaceutical kinase inhibitors (e.g., for c-Met or Aurora kinase), the specific addition of a nitrophenoxy moiety tunes the biological selectivity toward plant enzymes, functioning as a bioisostere of diphenyl ether herbicides (like acifluorfen).

Key Structural Features:

- **Phenyl Pyrazole Core:** Provides the rigid scaffold for active site binding.
- **Nitrophenoxy Moiety:** A critical pharmacophore that mimics the substrate's electronic properties, facilitating binding to the PPO catalytic pocket (specifically the Arg98/Arg interaction site).
- **Substituents (R-groups):** Variations (e.g., -Cl, -CF₃) on the phenyl ring modulate lipophilicity and metabolic stability.

Mechanism of Action: PPO Inhibition[1]

The primary biological activity of these compounds is the inhibition of Protoporphyrinogen Oxidase (PPO or Protox), the enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll and heme biosynthetic pathway.

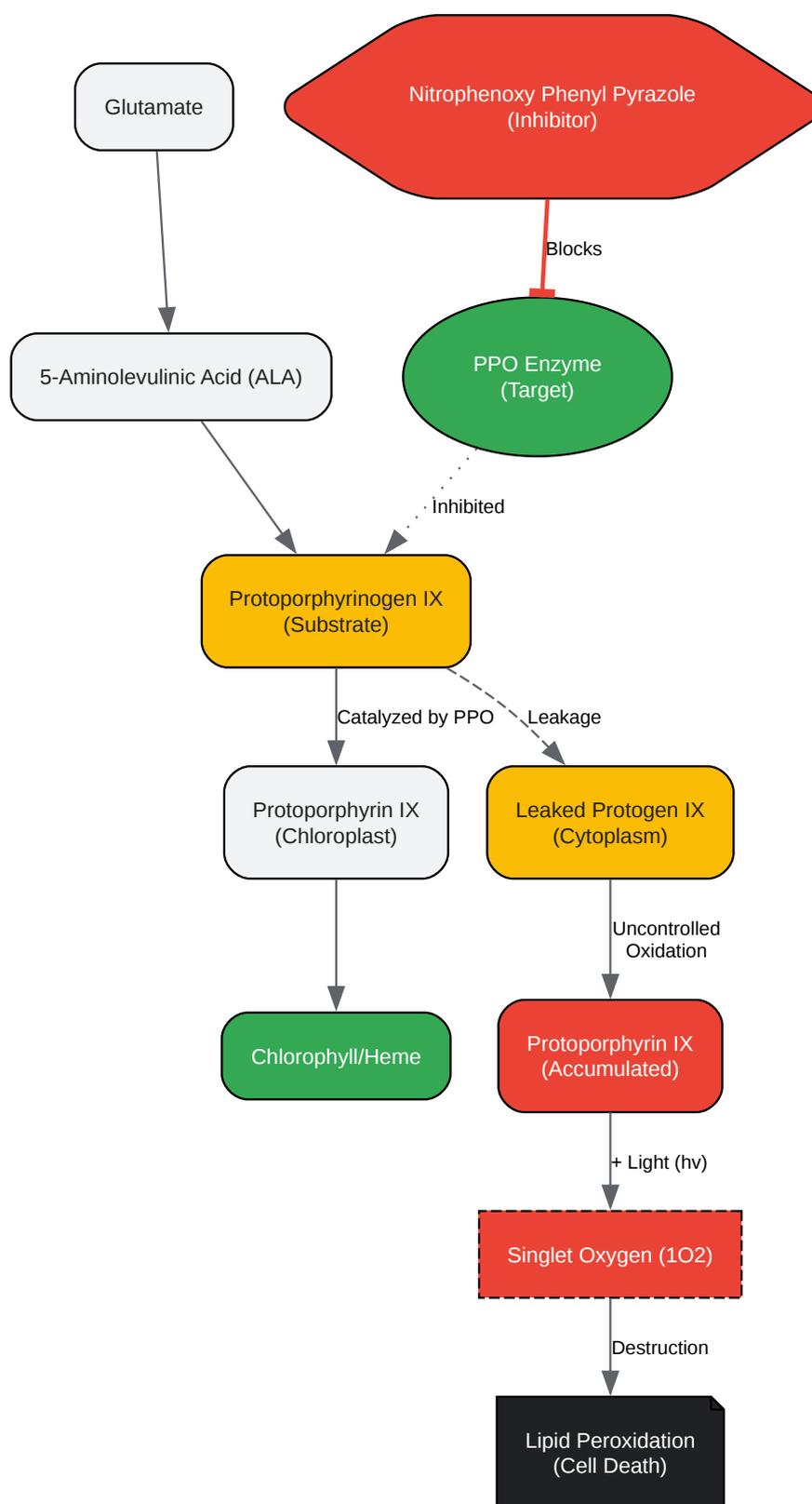
The Lethal Mechanism

Unlike inhibitors that simply starve the plant of essential pigments, PPO inhibitors are photodynamic toxicants.

- **Inhibition:** The compound binds to the PPO enzyme in the chloroplast envelope.
- **Accumulation:** Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.
- **Uncontrolled Oxidation:** Cytoplasmic peroxidases convert the leaked substrate into Protoporphyrin IX (Proto IX).
- **ROS Generation:** In the presence of light, Proto IX generates singlet oxygen ().
- **Lipid Peroxidation:**
attacks membrane lipids, causing rapid loss of cellular integrity and necrosis.

Pathway Visualization

The following diagram illustrates the interruption of the porphyrin pathway and the subsequent generation of reactive oxygen species (ROS).



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Caption: Mechanism of Action: PPO inhibition leads to cytoplasmic accumulation of phototoxic Protoporphyrin IX.

Structure-Activity Relationship (SAR)[3]

The biological efficacy of nitrophenoxy phenyl pyrazoles is tightly governed by specific structural modifications.

Structural Region	Modification	Effect on Activity
Phenyl Ring (A)	2,4-dichloro or 2-fluoro-4-chloro substitution	Critical. Enhances lipophilicity and metabolic stability against plant detoxification enzymes.
Pyrazole Core	3-methyl / 5-substituted	Scaffold. The rigid heteroaromatic ring positions the side chains for optimal receptor docking.
Nitrophenoxy Linker	3-nitro or 4-nitro group	Essential. The nitro group acts as a strong electron-withdrawing group (EWG), mimicking the electronic signature of the natural substrate's carboxylate or keto groups.
Ether Bridge	-O-CH ₂ -CO- linkage	Flexibility. Allows the nitrophenoxy head to pivot into the hydrophobic pocket of the PPO enzyme.

Experimental Protocols

To validate biological activity, researchers must employ a dual-phase approach: in vitro enzymatic assays for intrinsic potency and in vivo greenhouse assays for efficacy.

In Vitro PPO Inhibition Assay (Fluorometric)

Objective: Determine the IC₅₀ value of the compound against recombinant PPO.

Reagents:

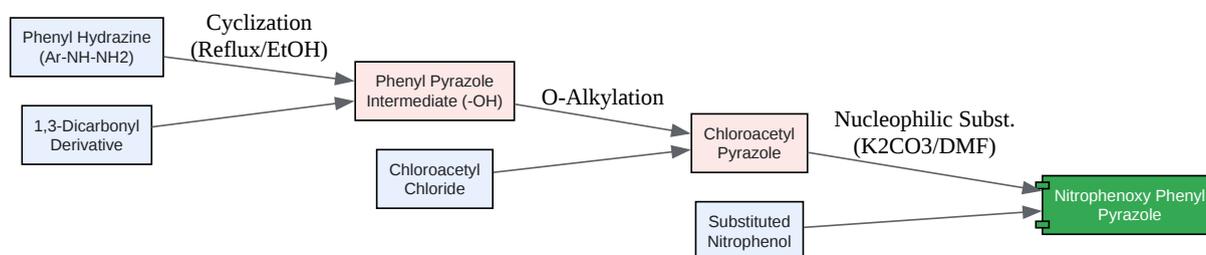
- Enzyme Source: Recombinant Arabidopsis thaliana PPO or isolated spinach chloroplasts.
- Substrate: Protoporphyrinogen IX (freshly prepared via sodium amalgam reduction of Protoporphyrin IX).
- Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

Protocol:

- Preparation: Dilute the test compound in acetone/DMSO to varying concentrations (0.1 nM to 100 μM).
- Incubation: Mix 180 μL of assay buffer, 10 μL of enzyme extract, and 5 μL of inhibitor solution. Incubate at 30°C for 10 minutes.
- Initiation: Add 5 μL of Protoporphyrinogen IX substrate (final conc. 5 μM) to start the reaction.
- Measurement: Monitor fluorescence continuously for 10 minutes at 30°C.
 - Excitation: 405 nm
 - Emission: 630 nm (Specific to Protoporphyrin IX product).
- Calculation: Plot slope (reaction rate) vs. log[Inhibitor]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Chemical Synthesis Workflow

The synthesis of these compounds typically follows a convergent pathway involving the formation of the pyrazole ring followed by the attachment of the nitrophenoxy side chain.



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Caption: Convergent synthesis route: Pyrazole cyclization followed by ether linkage formation.

Biological Data Summary

The following table summarizes comparative herbicidal activity (EC90) of representative nitrophenoxy phenyl pyrazoles against key weed species.

Table 1: Comparative Herbicidal Efficacy (Post-Emergence)

Compound ID	R-Group (Phenyl)	Linker Type	Target Weed: <i>A. retroflexus</i> (Pigweed)	Target Weed: <i>D. sanguinalis</i> (Crabgrass)
NPP-01	2,4-dichloro	Acetamide	Excellent (< 15 g/ha)	Moderate (50 g/ha)
NPP-02	2-fluoro-4-chloro	Oxyacetate	Excellent (< 10 g/ha)	Good (30 g/ha)
NPP-03	4-chloro	Oxyacetate	Good (30 g/ha)	Weak (> 100 g/ha)
Ref (Pyraflufen)	2,4-difluoro	Oxyacetate	Excellent (< 10 g/ha)	Good (25 g/ha)

Note: Data represents effective concentration for 90% control. Lower values indicate higher potency.[1]

Pharmaceutical Context: The "Privileged Scaffold"

While the nitrophenoxy derivative is optimized for herbicidal use, the phenyl pyrazole core is a "privileged scaffold" in oncology. Researchers should be aware of this cross-activity potential.

- Kinase Inhibition: The pyrazole nitrogen atoms can mimic the adenine ring of ATP, allowing these compounds to bind to the hinge region of kinases (e.g., c-Met, Aurora A).
- Selectivity: The nitrophenoxy group generally reduces affinity for human kinases due to steric clash, but removal or modification of this group (e.g., to an aminophenyl) can switch the activity from herbicidal (PPO) to antineoplastic (Kinase inhibition).

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